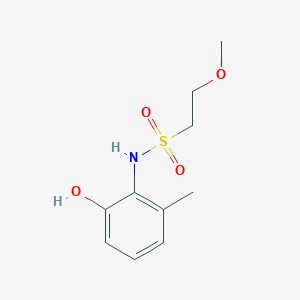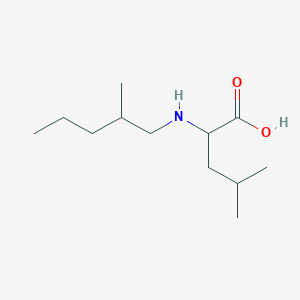![molecular formula C16H21NO4 B7588632 3-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588632.png)
3-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid, also known as MPPA, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. MPPA is a piperidine derivative that has shown promising results in various studies, making it a subject of interest for researchers.
Mecanismo De Acción
The mechanism of action of 3-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid is not fully understood, but it is believed to inhibit the activity of cyclooxygenase-2 (COX-2) enzymes, which are responsible for the production of prostaglandins that cause inflammation. 3-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid also inhibits the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
3-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. It also reduces the expression of COX-2 and iNOS, which are involved in the production of pro-inflammatory mediators. 3-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid has also been found to inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid has several advantages for lab experiments, including its stability, low toxicity, and high solubility in water. However, its synthesis can be challenging, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 3-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the production of ROS and NO, which are involved in the development of the disease. Additionally, further studies could be conducted to better understand its mechanism of action and potential applications in the treatment of other diseases, such as cancer and inflammatory disorders.
Métodos De Síntesis
The synthesis of 3-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid involves the reaction of 3-piperidin-3-yl-propanoic acid with 5-methylfuran-2-carboxylic acid and EDCI/HOBt as coupling agents. The reaction is carried out in DMF and triethylamine as a base. The product is then purified using column chromatography to obtain pure 3-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid.
Aplicaciones Científicas De Investigación
3-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid has been the subject of numerous scientific studies due to its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. 3-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid has also been studied for its potential use in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
3-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-12-4-6-14(21-12)7-8-15(18)17-10-2-3-13(11-17)5-9-16(19)20/h4,6-8,13H,2-3,5,9-11H2,1H3,(H,19,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMMLLUWCSZNFT-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)N2CCCC(C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)N2CCCC(C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-[(2-Tert-butyl-1,3-thiazol-5-yl)methylamino]phenyl]acetamide](/img/structure/B7588558.png)
![N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B7588565.png)
![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588578.png)
![3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588583.png)
![2-[Isoquinoline-1-carbonyl(methyl)amino]acetic acid](/img/structure/B7588588.png)

![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(4-chlorophenyl)ethanamine](/img/structure/B7588598.png)
![3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588624.png)
![3-[1-(3,3,3-Trifluoropropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588638.png)
![3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588642.png)
![3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588652.png)
![3-[1-(2-Hydroxybenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588655.png)